5-benzyl-N-(4-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
Properties
IUPAC Name |
5-benzyl-N-(4-methylphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O2/c1-19-12-14-21(15-13-19)28-26(32)23-17-30(16-20-8-4-2-5-9-20)18-24-25(23)29-31(27(24)33)22-10-6-3-7-11-22/h2-15,17-18H,16H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSVVNSONXKFKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation and Cyclocondensation
Step 1 : Synthesis of monocarbonyl curcumin analogue via Claisen-Schmidt condensation:
$$
\text{N-Benzylpiperidine-4-one} + \text{Substituted benzaldehyde} \xrightarrow{\text{KOH, EtOH, 80°C}} \text{Monoketone intermediate}
$$
Yields: 60–85%.
Step 2 : Cyclization with phenylhydrazine:
$$
\text{Monoketone intermediate} + \text{Phenylhydrazine} \xrightarrow{\text{NaOH, EtOH, 80°C}} \text{Pyrazolo[4,3-c]pyridine core}
$$
Critical parameters:
Step 3 : Carboxamide functionalization:
$$
\text{Pyrazole-5-carbonyl chloride} + \text{4-Methylaniline} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target compound}
$$
Isolation: Crystallization from ethanol/water (7:3).
Multicomponent One-Pot Synthesis
A three-component reaction protocol using:
- Arylglyoxal monohydrate (1 eq)
- 3-Methyl-1-aryl-1H-pyrazol-5-amine (1 eq)
- Cyclic 1,3-dicarbonyl compound (1 eq)
Conditions :
- Catalyst: Tetrapropylammonium bromide (TPAB, 20 mol%)
- Solvent: H2O/acetone (1:2) at 80°C
- Yield: 89–97%.
Mechanism :
SNAr and Japp–Klingemann Reaction Sequence
Step 1 : SNAr reaction of 2-chloro-3-nitropyridine:
$$
\text{2-Chloro-3-nitropyridine} + \text{Malonate ester} \xrightarrow{\text{NaH, DMF}} \text{Pyridinyl keto ester}
$$
Step 2 : Japp–Klingemann hydrazone formation:
$$
\text{Keto ester} + \text{Arenediazonium tosylate} \xrightarrow{\text{HCl, H}_2\text{O}} \text{Hydrazone intermediate}
$$
Step 3 : Cyclization and acetyl migration:
$$
\text{Hydrazone} \xrightarrow{\text{AcOH, Δ}} \text{Pyrazolo[4,3-c]pyridine}
$$
Key observation: Acetyl group migrates from N1 to C7 during cyclization.
Optimization and Analytical Validation
Reaction Optimization
Chemical Reactions Analysis
Types of Reactions
5-benzyl-N-(4-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction pathway and product yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
Therapeutic Potential
The compound is under investigation for its therapeutic properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Studies have shown that derivatives of pyrazolo[4,3-c]pyridine exhibit anti-inflammatory and anticancer activities. For instance, compounds with similar structures have been tested against cancer cell lines such as K562 and MCF-7, demonstrating significant cytotoxic effects .
Case Study: Anti-Cancer Activity
A study published in the journal Molecules evaluated several pyrazolo[4,3-c]pyridine derivatives for their anti-proliferative activity against cancer cell lines. The results indicated that certain modifications to the structure enhanced biological activity, suggesting that 5-benzyl-N-(4-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide may also exhibit similar properties .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | K562 | 10 | Significant inhibition |
| Compound B | MCF-7 | 15 | Moderate inhibition |
| 5-benzyl-N-(4-methylphenyl)-3-oxo... | TBD | TBD | Under investigation |
Advanced Materials Development
The compound's unique chemical properties make it suitable for applications in material science. Its ability to form stable complexes can be utilized in the development of advanced materials such as sensors and catalysts.
Case Study: Sensor Development
Recent research has explored the use of pyrazolo[4,3-c]pyridine derivatives in sensor technology. These compounds can be functionalized to enhance their sensitivity and selectivity for specific analytes. The incorporation of this compound into sensor matrices has shown promise in detecting environmental pollutants .
Interaction with Biological Molecules
In biological research, this compound is studied for its interactions with enzymes and receptors. Understanding these interactions is crucial for elucidating its mechanisms of action.
Mechanism of Action
The mechanism of action of 5-benzyl-N-(4-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Core Modifications: Substituents at Position 5
- 5-Propyl (923175-15-9) : Replacing benzyl with propyl decreases steric bulk, which may enhance binding to compact active sites but reduce hydrophobic interactions .
- 5-Ethyl (923682-25-1) : Further reduction in steric bulk compared to propyl, likely altering metabolic stability .
- 5-[(4-Fluorophenyl)Methyl] (BA92524) : Introduces electron-withdrawing fluorine, which could influence electronic properties and hydrogen-bonding capacity .
Carboxamide Substituent Variations
- N-(4-Methylphenyl) (Target Compound) : The methyl group provides moderate electron-donating effects, balancing lipophilicity and solubility.
- N-(4-Fluorophenyl) () : Fluorine’s electronegativity may strengthen hydrogen bonding with targets but increase metabolic resistance to oxidation .
- N-(2-Methoxyethyl) (923233-41-4) : The ether linkage enhances solubility via polar interactions, though it may reduce blood-brain barrier penetration .
Physicochemical and Pharmacokinetic Properties
| Compound ID | Molecular Weight | logP (Predicted) | Solubility (µg/mL) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 472.54 | 3.8 | <10 (Low) | 5-Benzyl, N-(4-methylphenyl) |
| 923175-15-9 | 390.43 | 2.9 | 25–50 | 5-Propyl, N-(4-methylphenyl) |
| BA92524 | 507.34 | 4.2 | <5 | 5-(4-Fluorobenzyl), N-(2,4-dichlorophenyl) |
| 923233-41-4 | 354.40 | 1.8 | >100 | 5-Propyl, N-(2-methoxyethyl) |
Note: Solubility and logP values are estimates based on structural analogs .
Biological Activity
5-benzyl-N-(4-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic compound belonging to the class of pyrazolopyridines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula for this compound is CHNO, with a molecular weight of 434.5 g/mol. Its structure includes a pyrazolo[4,3-c]pyridine core, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 434.5 g/mol |
| CAS Number | 923216-25-5 |
The biological activity of this compound primarily involves the inhibition of specific enzymes and pathways that are crucial in cancer progression. Research indicates that compounds with similar structures often inhibit poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms. By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with homologous recombination deficiencies.
Anticancer Properties
Several studies have explored the anticancer potential of pyrazolo[4,3-c]pyridine derivatives. For instance:
- In Vitro Studies : A study demonstrated that compounds similar to the target compound exhibited significant cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
- In Vivo Efficacy : Animal models treated with pyrazolo derivatives showed reduced tumor growth and improved survival rates compared to control groups. This suggests a promising therapeutic application in oncology .
Case Studies
Case Study 1: PARP Inhibition and Cancer Cell Sensitivity
A comparative analysis was conducted on the effects of various PARP inhibitors on BRCA-deficient cancer cells. The results indicated that compounds structurally related to our target compound effectively enhanced the sensitivity of these cells to chemotherapy by promoting DNA damage accumulation .
Case Study 2: Synergistic Effects with Chemotherapeutics
Another study investigated the combination of pyrazolo derivatives with traditional chemotherapeutic agents. The findings revealed that co-treatment led to enhanced cytotoxicity in resistant cancer cell lines, suggesting potential for overcoming drug resistance .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 5-benzyl-N-(4-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide, and what critical reaction conditions must be optimized?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic assembly. For example, pyrazolo-pyridine cores are often constructed via cyclocondensation reactions using precursors like methyl 5-amino-1H-pyrazole-4-carboxylate, followed by benzylation and carboxamide functionalization (see analogous procedures in pyrazolo-pyrimidine synthesis ). Key conditions include:
- Solvent choice (e.g., dimethylformamide or ethanol) to stabilize intermediates.
- Temperature control (80–120°C) to prevent side reactions.
- Use of coupling reagents (e.g., HATU or EDCI) for amide bond formation.
- Characterization via / NMR and LC-MS to confirm regiochemistry and purity .
Q. How is the crystal structure of this compound determined, and what parameters validate its accuracy?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. For related pyrazolo-pyridine derivatives, data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL software are common. Validation metrics include:
- R factor (≤0.06) and wR factor (≤0.18) for agreement between observed and calculated data.
- Mean C–C bond length deviation (<0.005 Å) to assess structural precision.
- Data-to-parameter ratio (>12:1) to ensure model reliability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrazolo-pyridine derivatives?
- Methodological Answer : Discrepancies often arise from substituent effects or assay variability. To address this:
- Perform structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., varying benzyl or phenyl groups) .
- Use molecular docking to compare binding affinities to target proteins (e.g., kinases or GPCRs).
- Validate results across multiple assay platforms (e.g., enzymatic vs. cell-based assays) to isolate confounding factors .
Q. What strategies optimize the reaction yield of the pyrazolo[4,3-c]pyridine core under scalable conditions?
- Methodological Answer : Yield optimization requires:
- Design of Experiments (DoE) to screen variables (e.g., catalyst loading, solvent polarity). For instance, triethylamine is often critical for deprotonation in cyclization steps .
- In-line monitoring via HPLC or FTIR to track intermediate formation and adjust conditions in real time.
- Microwave-assisted synthesis to reduce reaction times and improve regioselectivity (demonstrated in thiazolo-pyrimidine syntheses ).
Q. How do electronic effects of substituents (e.g., benzyl vs. 4-methylphenyl groups) influence the compound’s spectroscopic properties?
- Methodological Answer : Substituents alter electron density, detectable via:
- NMR chemical shifts : Electron-withdrawing groups (e.g., -NO) deshield adjacent protons, while electron-donating groups (e.g., -OCH) cause upfield shifts .
- UV-Vis spectroscopy : Conjugation length and substituent polarity impact λ (e.g., benzylidene moieties increase absorbance in 300–400 nm range ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
